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molecular formula C12H16FNO B8776643 4-(2-Fluorophenyl)-1-methylpiperidin-4-OL

4-(2-Fluorophenyl)-1-methylpiperidin-4-OL

Cat. No. B8776643
M. Wt: 209.26 g/mol
InChI Key: MUVGBRLYRTVCSM-UHFFFAOYSA-N
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Patent
US04409229

Procedure details

46 ml of 2.4 M n-butyllithium are added over a 15 minute span to a mixture cooled to -70° C. of 17.5 g of 2-bromofluorobenzene and 50 ml of tetrahydrofuran. After total addition, the reaction mixture is stirred at between -60° to -70° C. for 15 minutes to enable complete lithiation, which results in a tan colored solution. A mixture of 11.3 g of 1-methyl-4-piperidone in 20 ml of tetrahydrofuran is added to the solution at a rate to maintain the reaction medium's temperature below -60° C. After total addition, the reaction mixture is stirred at the same low temperature for one hour before being permitted to warm to ambient temperature. Water is added and the biphasic mixture is permitted to separate into its organic and aqueous phases. The organic phase is collected and the aqueous phase is extracted thrice with ether and the ether extracts are combined with the organic phase. The combined organic solution is extracted with an excess of 2 N hydrochloric acid and then discarded. The acidic solution is basified with ammonium hydroxide, producing a heavy oil which is dissolved in a 1:1 ethyl acetate ether mixture. This solution is dried and then concentrated to dryness, leaving a viscous oil which crystallizes with cooling. The solid product is recrystallized from a benzene-hexane mixture to give prisms, mp 127°-129° C. of 4-(2-fluorophenyl)-4-hydroxy-1-methylpiperidine.
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl acetate ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[F:13].[CH3:14][N:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1.O>O1CCCC1>[F:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:18]1([OH:21])[CH2:19][CH2:20][N:15]([CH3:14])[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
46 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
11.3 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
ethyl acetate ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at between -60° to -70° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After total addition
CUSTOM
Type
CUSTOM
Details
results in a tan colored solution
ADDITION
Type
ADDITION
Details
is added to the solution at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction medium's temperature below -60° C
ADDITION
Type
ADDITION
Details
After total addition
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at the same low temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to separate into its organic
CUSTOM
Type
CUSTOM
Details
The organic phase is collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted thrice with ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic solution is extracted with an excess of 2 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
producing a heavy oil which
CUSTOM
Type
CUSTOM
Details
This solution is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
leaving a viscous oil which
CUSTOM
Type
CUSTOM
Details
crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The solid product is recrystallized from a benzene-hexane mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1(CCN(CC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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